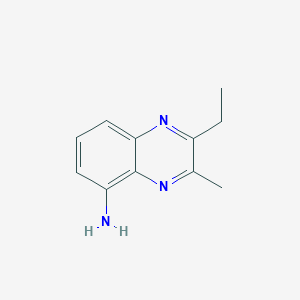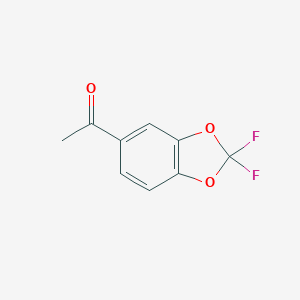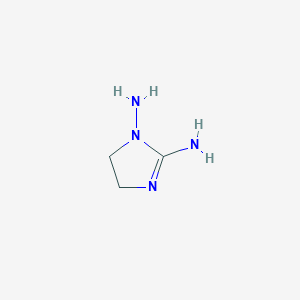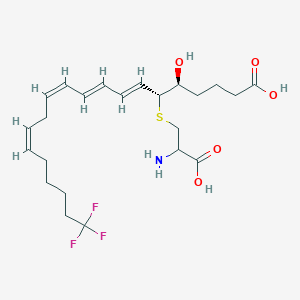
20,20,20-Trifluoroleukotriene E4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20,20,20-Trifluoroleukotriene E4 (TF-LTE4) is a leukotriene, which is a type of eicosanoid that is involved in inflammation. It is a potent mediator of asthma and other allergic diseases. TF-LTE4 is a metabolite of leukotriene C4 (LTC4), which is produced by mast cells and eosinophils.
Mécanisme D'action
20,20,20-Trifluoroleukotriene E4 exerts its biological effects by binding to specific receptors on the surface of target cells. The most well-characterized receptor for 20,20,20-Trifluoroleukotriene E4 is the cysteinyl leukotriene receptor 1 (CysLT1R). Binding of 20,20,20-Trifluoroleukotriene E4 to CysLT1R activates a signaling cascade that leads to the contraction of smooth muscle cells, the release of pro-inflammatory cytokines, and the recruitment of inflammatory cells to the site of inflammation.
Effets Biochimiques Et Physiologiques
20,20,20-Trifluoroleukotriene E4 has a number of biochemical and physiological effects, including bronchoconstriction, airway hyperresponsiveness, mucus secretion, and vascular permeability. 20,20,20-Trifluoroleukotriene E4 also activates inflammatory cells, such as eosinophils and mast cells, which release pro-inflammatory cytokines and chemokines that contribute to the pathogenesis of allergic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
20,20,20-Trifluoroleukotriene E4 has several advantages for lab experiments. It is a potent mediator of asthma and other allergic diseases and can be used to study the mechanisms of these diseases. 20,20,20-Trifluoroleukotriene E4 is also stable and can be easily synthesized using enzymatic conversion or chemical synthesis. However, there are also limitations to using 20,20,20-Trifluoroleukotriene E4 in lab experiments. It is a highly reactive molecule and can rapidly degrade in biological systems. 20,20,20-Trifluoroleukotriene E4 is also difficult to work with due to its high potency and low solubility.
Orientations Futures
There are several future directions for research on 20,20,20-Trifluoroleukotriene E4. One area of research is the development of new drugs that target 20,20,20-Trifluoroleukotriene E4 and its receptors. These drugs could be used to treat asthma and other allergic diseases. Another area of research is the identification of new signaling pathways that are activated by 20,20,20-Trifluoroleukotriene E4. This could lead to the development of new therapeutic targets for allergic diseases. Finally, there is a need for more research on the physiological and biochemical effects of 20,20,20-Trifluoroleukotriene E4 in different tissues and cell types. This could provide insights into the mechanisms of allergic diseases and lead to the development of new treatments.
Méthodes De Synthèse
20,20,20-Trifluoroleukotriene E4 can be synthesized from LTC4 by enzymatic conversion or chemical synthesis. Enzymatic conversion involves the use of purified enzymes, such as gamma-glutamyl transpeptidase and dipeptidase, to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Chemical synthesis involves the use of synthetic reagents to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Both methods have been used in scientific research to produce 20,20,20-Trifluoroleukotriene E4.
Applications De Recherche Scientifique
20,20,20-Trifluoroleukotriene E4 has been used in scientific research to study the mechanisms of asthma and other allergic diseases. It is a potent bronchoconstrictor and has been shown to cause airway hyperresponsiveness in animal models of asthma. 20,20,20-Trifluoroleukotriene E4 has also been implicated in the pathogenesis of other allergic diseases, such as allergic rhinitis and atopic dermatitis.
Propriétés
Numéro CAS |
131074-64-1 |
|---|---|
Nom du produit |
20,20,20-Trifluoroleukotriene E4 |
Formule moléculaire |
C23H34F3NO5S |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfanyl-20,20,20-trifluoro-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H34F3NO5S/c24-23(25,26)16-11-9-7-5-3-1-2-4-6-8-10-14-20(33-17-18(27)22(31)32)19(28)13-12-15-21(29)30/h2-6,8,10,14,18-20,28H,1,7,9,11-13,15-17,27H2,(H,29,30)(H,31,32)/b4-2-,5-3-,8-6+,14-10+/t18?,19-,20+/m0/s1 |
Clé InChI |
KOJLKTXOQDHBBV-LGOCROHXSA-N |
SMILES isomérique |
C(CCC(F)(F)F)C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N |
SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
SMILES canonique |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Synonymes |
20,20,20-trifluoroleukotriene E4 omega-F3-LTE4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




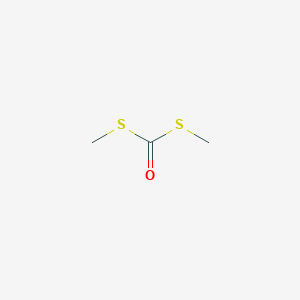
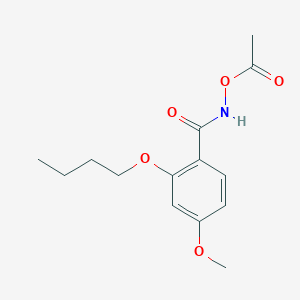
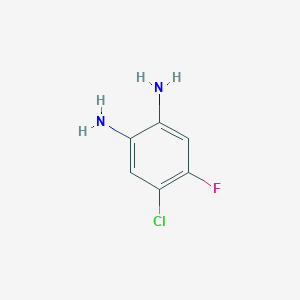
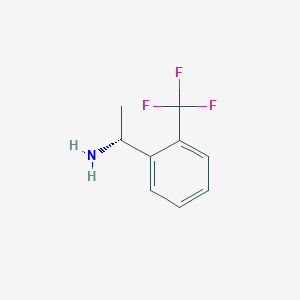
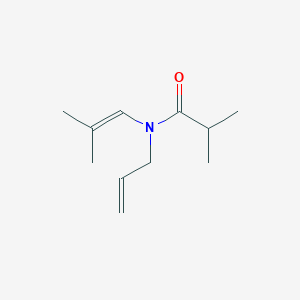
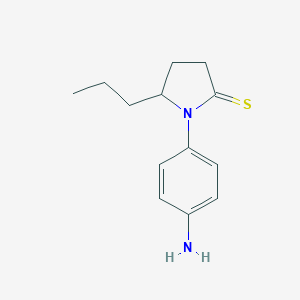
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
